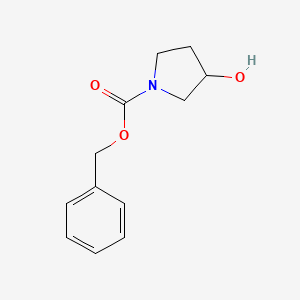
N-(3-氨基丙基)-N-甲基苯胺
描述
N-(3-Aminopropyl)-N-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline group substituted with a 3-aminopropyl and a methyl group
科学研究应用
N-(3-Aminopropyl)-N-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: The compound is employed in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Industry: N-(3-Aminopropyl)-N-methylaniline is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
作用机制
Target of Action
It is known that similar aminosilanes, such as (3-aminopropyl)triethoxysilane (aptes), are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through covalent bonding, leading to changes in the physical and chemical properties of the target surfaces .
Biochemical Pathways
For instance, aminosilanes are involved in the process of silanization, which can affect various biochemical pathways by altering the properties of surfaces .
Pharmacokinetics
The rate and extent of dermal absorption was 2% for an aqueous solution (0.1% w/w active substance in aqueous solution) and 2.5% for in-use dilution (0.025 % w/w active substances in use dilutions) .
Result of Action
Similar compounds are known to alter the properties of surfaces, which can have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of N-(3-Aminopropyl)-N-methylaniline can be influenced by various environmental factors. For instance, similar compounds such as dicamba, which contains N,N-bis(3-aminopropyl)methylamine as (BAPMA) dicamba salt, are known to be affected by factors such as spray drift, volatilization, and tank contamination .
生化分析
Biochemical Properties
N-(3-Aminopropyl)-N-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with aminopropyl transferases, which are enzymes involved in the biosynthesis of polyamines . These interactions are crucial for the regulation of cellular growth and differentiation. The compound’s ability to act as a substrate for these enzymes highlights its importance in biochemical pathways.
Cellular Effects
N-(3-Aminopropyl)-N-methylaniline has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in stress response and adaptation . Additionally, the compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of N-(3-Aminopropyl)-N-methylaniline involves its binding interactions with various biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, the compound has been found to bind to the active site of aminopropyl transferases, thereby modulating their catalytic activity . This interaction can result in either the inhibition or activation of the enzyme, depending on the specific context. Furthermore, N-(3-Aminopropyl)-N-methylaniline can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-Aminopropyl)-N-methylaniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(3-Aminopropyl)-N-methylaniline is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as high temperatures or oxidative stress, can lead to its degradation. These changes can impact the compound’s efficacy and its overall effects on cells.
Dosage Effects in Animal Models
The effects of N-(3-Aminopropyl)-N-methylaniline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved stress response . At high doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
N-(3-Aminopropyl)-N-methylaniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the biosynthesis of polyamines, which are essential for cell growth and differentiation . The compound’s interaction with aminopropyl transferases is a key aspect of its involvement in these pathways. Additionally, N-(3-Aminopropyl)-N-methylaniline can affect metabolic flux by modulating the activity of metabolic enzymes, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, N-(3-Aminopropyl)-N-methylaniline is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions are crucial for the compound’s localization and accumulation within specific cellular compartments. The transport and distribution of N-(3-Aminopropyl)-N-methylaniline can influence its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of N-(3-Aminopropyl)-N-methylaniline is an important factor that affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can impact cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)-N-methylaniline typically involves the reaction of N-methylaniline with 3-chloropropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(3-Aminopropyl)-N-methylaniline can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: N-(3-Aminopropyl)-N-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: N-(3-Aminopropyl)-N-methylaniline can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives.
相似化合物的比较
- N-(3-Aminopropyl)-N-ethylamine
- N-(3-Aminopropyl)-N-isopropylaniline
- N-(3-Aminopropyl)-N-phenylaniline
Comparison: N-(3-Aminopropyl)-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it suitable for specific applications in research and industry.
属性
IUPAC Name |
N'-methyl-N'-phenylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHBKYWUOOANEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342015 | |
| Record name | N-(3-Aminopropyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53485-07-7 | |
| Record name | N-(3-Aminopropyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Aminopropyl)-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B1268351.png)


![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)
